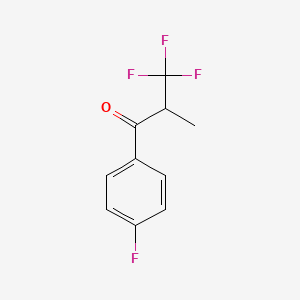
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H8F4O It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one: Similar structure but lacks the methyl group.
(1S)-3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine: Contains an amine group instead of a ketone.
Uniqueness
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, along with a methyl group on the propanone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biologische Aktivität
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is a fluorinated ketone that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula: C11H10F4O
Molecular Weight: 224.19 g/mol
CAS Number: 1016742-86-1
The compound features a trifluoromethyl group and a para-fluorophenyl moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by purification through distillation or recrystallization.
Pharmacological Applications
Research indicates that compounds with fluorinated groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The specific biological activities of this compound include:
Case Studies
- In Vivo Studies on Related Compounds: A study on related fluorinated compounds indicated significant inhibition of bacterial secretion systems at certain concentrations. For example, compounds structurally similar to this compound showed up to 50% inhibition in secretion assays at concentrations around 50 µM .
- Fluorinated Compounds in Drug Development: The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties in drug candidates. Research on other fluorinated derivatives has highlighted their effectiveness in targeting specific receptors or enzymes involved in disease pathways .
Comparative Biological Activity
The following table summarizes the biological activities reported for various fluorinated compounds, including those related to this compound:
Eigenschaften
Molekularformel |
C10H8F4O |
|---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H8F4O/c1-6(10(12,13)14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
SDNCXXYRAABQSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















